molecular formula C6H4F2 B165170 1,4-Difluorobenzene CAS No. 540-36-3

1,4-Difluorobenzene

Cat. No. B165170
CAS RN: 540-36-3
M. Wt: 114.09 g/mol
InChI Key: QUGUFLJIAFISSW-UHFFFAOYSA-N
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Patent
US05616709

Procedure details

3,4-Pyridine dicarboxylic acid anhydride (95.7 g, 0.67 mol) and AlCl3 (367.3 g, 2.67 mol) were simultaneously, but separately, added in five portions (one every 15') to boiling 1,4-difluorobenzene (650 mL, 90° C.). After about 1 hour from the last addition, the majority of the 1,4-difluorobenzene was removed by distillation at normal pressure until a thick mass was obtained. The temperature was lowered to 80° C. and nitrobenzene (150 mL) was added in order to dissolve the residual mass. While still hot, the resulting solution was cautiously quenched into ice-cooled and stirred water (1000 g of ice and 530 g of demineralized water) (i.e., slowly drop the solution into the ice water). Then concentrated HCl (37%, 160 mL) was added to the poured mixture at 0°-5° C. and stirring was continued for about 3 hours. A greasy beige precipitate (about 150 g wet) was collected by filtration while the aqueous layer was separated from nitrobenzene and extracted with AcOEt (6×500 mL). Nitrobenzene layer was diluted with petroleum ether (400 mL) and the resulting little amount of precipitate was collected by filtration (about 2 g). Combined extracts were concentrated under vacuum, and the residual crude solid (about 45 g), together with the previously collected precipitates, was suspended into a mixture of AcOEt/petroleum ether (1/1) (600 mL). After about 2 hours at room temperature the suspension was filtered and dried in vacuum to give the mixture of 4-(2',5'-difluorobenzoyl)nicotinic acid and 3-(2',5'-difluorobenzoyl)isonicotinic acid (147.3 g, 84% yield) as a pale beige solid.
Quantity
95.7 g
Type
reactant
Reaction Step One
Name
Quantity
367.3 g
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
reactant
Reaction Step Three
Name
4-(2',5'-difluorobenzoyl)nicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]2[C:7]([O:9][C:10](=[O:11])[C:3]=2[CH:2]=1)=[O:8].[Al+3].[Cl-].[Cl-].[Cl-].[F:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1.FC1C=CC(F)=CC=1C(C1C(C(O)=O)=CN=CC=1)=O>[N+](C1C=CC=CC=1)([O-])=O>[F:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][C:18]=1[C:10]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][C:4]=1[C:7]([OH:9])=[O:8])=[O:11] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
95.7 g
Type
reactant
Smiles
N1=CC2=C(C=C1)C(=O)OC2=O
Step Two
Name
Quantity
367.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
650 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)F
Step Four
Name
4-(2',5'-difluorobenzoyl)nicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)C2=CC=NC=C2C(=O)O)C=C(C=C1)F
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred water (1000 g of ice and 530 g of demineralized water) (i.e.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
separately, added in five portions (one every 15')
ADDITION
Type
ADDITION
Details
After about 1 hour from the last addition
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the majority of the 1,4-difluorobenzene was removed by distillation at normal pressure until a thick mass
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
was lowered to 80° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residual mass
CUSTOM
Type
CUSTOM
Details
While still hot, the resulting solution was cautiously quenched into ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
Then concentrated HCl (37%, 160 mL) was added to the poured mixture at 0°-5° C.
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
A greasy beige precipitate (about 150 g wet) was collected by filtration while the aqueous layer
CUSTOM
Type
CUSTOM
Details
was separated from nitrobenzene
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (6×500 mL)
ADDITION
Type
ADDITION
Details
Nitrobenzene layer was diluted with petroleum ether (400 mL)
FILTRATION
Type
FILTRATION
Details
the resulting little amount of precipitate was collected by filtration (about 2 g)
CONCENTRATION
Type
CONCENTRATION
Details
Combined extracts were concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residual crude solid (about 45 g), together with the previously collected
CUSTOM
Type
CUSTOM
Details
precipitates
ADDITION
Type
ADDITION
Details
was suspended into a mixture of AcOEt/petroleum ether (1/1) (600 mL)
FILTRATION
Type
FILTRATION
Details
After about 2 hours at room temperature the suspension was filtered
Duration
2 h
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C(=O)C2=C(C(=O)O)C=CN=C2)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 147.3 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.